molecular formula C16H22O5S B15387355 1-Methyl-4-((2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)sulfonyl)benzene

1-Methyl-4-((2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)sulfonyl)benzene

Cat. No.: B15387355
M. Wt: 326.4 g/mol
InChI Key: ZRBRWVRWVYKWQH-UHFFFAOYSA-N
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Description

1-Methyl-4-((2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)sulfonyl)benzene is a sulfone derivative featuring a methyl-substituted benzene ring linked to a triethylene glycol (TEG) chain terminated with a propargyl ether group. The compound’s structure combines a hydrophobic aromatic core with a hydrophilic, flexible TEG spacer and a reactive alkyne moiety. This design makes it particularly valuable in click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation and radiopharmaceutical synthesis . Its synthesis typically involves propargylation of a TEG intermediate followed by sulfonylation, as evidenced by protocols using propargyl bromide and sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) . The compound’s purity and structural integrity are confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Properties

Molecular Formula

C16H22O5S

Molecular Weight

326.4 g/mol

IUPAC Name

1-methyl-4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylsulfonyl]benzene

InChI

InChI=1S/C16H22O5S/c1-3-8-19-9-10-20-11-12-21-13-14-22(17,18)16-6-4-15(2)5-7-16/h1,4-7H,8-14H2,2H3

InChI Key

ZRBRWVRWVYKWQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCOCCOCCOCC#C

Origin of Product

United States

Comparison with Similar Compounds

1-Methoxy-4-{1-[2-(methylsulfonyl)ethoxy]prop-2-yn-1-yl}benzene (Compound 2d)

  • Structure : Shorter ethylene glycol chain (one ethoxy unit) with a methylsulfonyl group instead of a benzene sulfonyl group.
  • Synthesis: Prepared via reaction of 1-(4-methoxyphenyl)prop-2-yn-1-ol with 2-(methylsulfonyl)ethanol, yielding 89% as a yellow oil .
  • Applications : Less suitable for CuAAC due to the absence of a terminal alkyne; primarily used in organic synthesis intermediates.
  • Solubility : Lower hydrophilicity compared to the target compound due to the shorter chain.

1-Methyl-4-(2-phenoxyethylsulfonyl)benzene

  • Structure: Phenoxyethyl group replaces the TEG-propargyl chain.
  • Properties: Increased hydrophobicity due to the aromatic phenoxy group, limiting aqueous solubility .
  • Applications : Used in surfactant research or as a stabilizer in polymer chemistry, lacking click chemistry utility.

3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne (Compound 5)

  • Structure : TEG chain with a terminal alkyne but a chlorine atom instead of a sulfonylbenzene group.
  • Synthesis: Reacts 2-(2-(2-chloroethoxy)ethoxy)ethanol with propargyl bromide using NaH/THF .
  • Reactivity : Chlorine serves as a leaving group, enabling nucleophilic substitutions but lacking sulfone stability .

2-Ethoxy-1-methoxy-4-(2-(methylsulfonyl)ethyl)benzene

  • Structure : Dual alkoxy substituents (ethoxy and methoxy) with a methylsulfonyl-ethyl side chain.
  • Properties : Higher molecular weight (258.34 g/mol) and reduced flexibility compared to the target compound .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Reactivity/Solubility Applications Reference
1-Methyl-4-((2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)sulfonyl)benzene ~340 (estimated) Sulfonylbenzene, TEG, alkyne High (CuAAC), hydrophilic Radiochemistry, bioconjugation
1-Methoxy-4-{1-[2-(methylsulfonyl)ethoxy]prop-2-yn-1-yl}benzene ~258 Methylsulfonyl, alkyne Moderate, hydrophobic Organic synthesis intermediates
1-Methyl-4-(2-phenoxyethylsulfonyl)benzene 286.34 Phenoxyethyl, sulfonylbenzene Low, hydrophobic Surfactants, polymers
3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne ~220 Chloro, TEG, alkyne Nucleophilic substitution Precursor for functionalized PEGs
2-Ethoxy-1-methoxy-4-(2-(methylsulfonyl)ethyl)benzene 258.34 Ethoxy, methoxy, methylsulfonyl Low, moderate solubility Pharmaceutical intermediates

Physicochemical and Application Differences

  • Hydrophilicity: The TEG chain in the target compound enhances water solubility, unlike phenoxy- or methylsulfonyl-containing analogues .
  • Reactivity: The terminal alkyne enables selective CuAAC reactions, distinguishing it from non-alkyne derivatives .
  • Stability : Sulfonyl groups provide oxidative stability compared to tosylates or chlorides, which are prone to hydrolysis .

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